molecular formula C14H13Br2NO B11810567 2-Bromo-1-(2-methyl-6-phenylpyridin-3-yl)ethanone hydrobromide

2-Bromo-1-(2-methyl-6-phenylpyridin-3-yl)ethanone hydrobromide

Cat. No.: B11810567
M. Wt: 371.07 g/mol
InChI Key: NGAJBSWDLLECJD-UHFFFAOYSA-N
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Description

Chemical Identity and Systematic Nomenclature

This compound (CAS: 1208077-42-2) is a heterocyclic organic compound characterized by a pyridine core substituted with methyl, phenyl, and bromoacetyl groups, accompanied by a hydrobromide counterion. Its molecular formula is C₁₄H₁₃Br₂NO , with a molecular weight of 371.07 g/mol. The systematic IUPAC name reflects its substitution pattern: the pyridine ring is numbered such that the 3-position bears the ethanone group, the 2-position contains a methyl group, and the 6-position is substituted with a phenyl moiety. The bromine atom is located on the acetyl group’s α-carbon, while the hydrobromide salt stabilizes the structure through ionic interactions.

The compound’s SMILES notation (CC1=NC(C2=CC=CC=C2)=CC=C1C(CBr)=O.[H]Br ) encodes its connectivity, highlighting the bromoacetyl group’s attachment to the pyridine ring and the hydrobromide’s presence. X-ray crystallography of analogous brominated pyridines reveals planar aromatic systems with bond lengths consistent with delocalized π-electron density, a feature critical to the compound’s reactivity.

Historical Development in Heterocyclic Chemistry

The synthesis of brominated pyridine derivatives emerged alongside advancements in heterocyclic chemistry during the late 20th century. Early methods for functionalizing pyridine rings, such as the Hantzsch dihydropyridine synthesis (1881), laid the groundwork for introducing substituents like acetyl and aryl groups. However, selective bromination at the α-position of ketones remained challenging until the development of electrophilic brominating agents such as bromine in acetic acid or N-bromosuccinimide (NBS).

A pivotal advancement occurred with the adaptation of Chichibabin’s pyridine synthesis (1924), which enabled large-scale production of substituted pyridines. Researchers later combined this approach with bromoacetylations to generate compounds like this compound. For example, Knoevenagel condensation followed by bromination with hydrobromic acid has been employed to introduce the bromoacetyl moiety while maintaining the pyridine ring’s integrity.

Notably, the compound’s hydrobromide salt formulation improved solubility in polar solvents, facilitating its use in nucleophilic substitution reactions. This innovation aligned with broader trends in medicinal chemistry, where salt forms of heterocycles enhance bioavailability and crystallinity.

Position Within Brominated Pyridine-Ethanone Derivatives

This compound occupies a unique niche among brominated pyridine-ethanone derivatives due to its dual bromine atoms and steric profile. The table below compares key structural and electronic features with related compounds:

Compound Name Substituents Bromine Positions Molecular Weight (g/mol)
2-Bromo-1-(5-bromo-3-pyridinyl)ethanone 3-pyridinyl, α-bromoacetyl 3, α-acetyl 329.96
3-(2-Bromoacetyl)pyridine Pyridine, α-bromoacetyl α-acetyl 200.02
2-Bromo-1-(2-methyl-6-phenylpyridin-3-yl)ethanone 2-methyl, 6-phenyl, α-bromoacetyl α-acetyl 371.07

The compound’s 2-methyl and 6-phenyl groups induce steric hindrance, directing electrophilic attacks to the 4-position of the pyridine ring. Additionally, the hydrobromide counterion enhances electrophilicity at the bromoacetyl group, making it reactive toward nucleophiles like amines and thiols. This contrasts with non-salt forms, where reduced solubility limits reactivity in polar media.

In contrast to simpler analogs such as 3-(2-bromoacetyl)pyridine, the phenyl and methyl substituents in this compound confer π-π stacking capabilities and lipophilicity, traits valuable in materials science and pharmaceutical intermediates. Its dual functionality as both an electrophile (via the bromoacetyl group) and a Lewis base (via the pyridine nitrogen) enables diverse reactivity, underscoring its versatility in multi-step syntheses.

Properties

Molecular Formula

C14H13Br2NO

Molecular Weight

371.07 g/mol

IUPAC Name

2-bromo-1-(2-methyl-6-phenylpyridin-3-yl)ethanone;hydrobromide

InChI

InChI=1S/C14H12BrNO.BrH/c1-10-12(14(17)9-15)7-8-13(16-10)11-5-3-2-4-6-11;/h2-8H,9H2,1H3;1H

InChI Key

NGAJBSWDLLECJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)CBr.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-methyl-6-phenylpyridin-3-yl)ethanone hydrobromide typically involves the bromination of 1-(2-methyl-6-phenylpyridin-3-yl)ethanone. The reaction is carried out in the presence of hydrobromic acid, which acts as both the brominating agent and the solvent .

Industrial Production Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the ethanone moiety serves as a prime site for nucleophilic displacement. Key reactions include:

1.1 Amine/Alcohol Substitution
Reaction with amines or alcohols under mild conditions (25–50°C) yields substituted ethanone derivatives:

NucleophileProductSolventYieldSource
Piperidine2-Piperidin-1-yl analogDCM78%
Ethanol2-Ethoxy analogEtOH65%

This reaction proceeds via an SN2 mechanism, with catalysis by K₂CO₃ or DBU to neutralize HBr byproducts.

1.2 Thiol Substitution
Thiophenol derivatives react selectively at the bromine position:
ArSH + Br-ethanoneArS-CH2C(O)-Pyridine+HBr\text{ArSH + Br-ethanone} \rightarrow \text{ArS-CH}_2\text{C(O)-Pyridine} + \text{HBr}
Reported yields reach 82% in THF at 40°C.

Cross-Coupling Reactions

The aryl bromide moiety participates in palladium-catalyzed couplings:

2.1 Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/H₂O (90°C, 12 hr):
Br-ethanone+ArB(OH)2Ar-Pyridine-ethanone\text{Br-ethanone} + \text{ArB(OH)}_2 \rightarrow \text{Ar-Pyridine-ethanone}

Boronic AcidProduct YieldApplication
Phenyl74%Drug intermediate
4-Methoxyphenyl68%Antimicrobial agents

2.2 Buchwald-Hartwig Amination
Reacts with primary/secondary amines using Xantphos/Pd₂(dba)₃:
Br-ethanone+R2NHR2N-Pyridine-ethanone\text{Br-ethanone} + \text{R}_2\text{NH} \rightarrow \text{R}_2\text{N-Pyridine-ethanone}
Yields range from 55–88% depending on steric hindrance .

Cyclization Reactions

3.1 Pyrazole Formation
Reaction with hydrazines at 80°C produces pyrazole derivatives:
Br-ethanone+N2H4Pyrazolo[3,4-b]pyridine\text{Br-ethanone} + \text{N}_2\text{H}_4 \rightarrow \text{Pyrazolo[3,4-b]pyridine}

Hydrazine DerivativeCyclized Product Yield
Hydrazine hydrate71%
Methylhydrazine83%

3.2 Benzodiazepine Synthesis
Key intermediate in multi-step syntheses (WO2019072944A1 ):

Acid-Base Reactions

The hydrobromide salt undergoes reversible dissociation:
C14H13BrNO+BrC14H13BrNO++Br\text{C}_{14}\text{H}_{13}\text{BrNO}^+ \cdot \text{Br}^- \rightleftharpoons \text{C}_{14}\text{H}_{13}\text{BrNO}^+ + \text{Br}^-

  • pKa of conjugate acid: 3.2 ± 0.1 (measured in H₂O/DMSO)

  • Solubility increases 12-fold in pH 7.4 buffer vs. acidic conditions.

Comparative Reactivity with Analogues

Data from structurally related compounds ( ):

CompoundRelative Reactivity (Nuc. Sub.)Coupling Efficiency
2-Bromo-1-(6-methylpyridin-2-yl)ethanone1.0 (reference)0.89
2-Bromo-1-(4-methylpyridin-3-yl)ethanone1.30.76
2-Bromo-1-(thiophen-2-yl)ethanone0.71.12

Steric effects from the 2-methyl-6-phenyl group reduce coupling efficiency but enhance regioselectivity in cyclizations .

Catalytic Reaction Optimization

Key findings from mechanistic studies:

  • Solvent Effects : DCM > THF > EtOAc for SN2 reactions (reaction rate ratio 1.0:0.6:0.3)

  • Temperature : Optimal cyclization at 60–70°C (ΔG‡ = 24.3 kcal/mol)

  • Additives : 10 mol% KI increases Suzuki coupling yields by 18% via halogen exchange .

This compound’s versatility in nucleophilic substitutions, cross-couplings, and cyclizations makes it invaluable for synthesizing bioactive molecules, particularly benzodiazepines and kinase inhibitors . Recent patent applications highlight its role in streamlined syntheses of clinical candidates with improved purity profiles compared to traditional methods .

Scientific Research Applications

Medicinal Chemistry

The compound is being studied for its potential pharmacological properties. Its structure suggests it may interact with biological targets due to the presence of the pyridine ring, which is known for its role in drug design.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit anticancer properties. A study involving similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that 2-bromo derivatives could also possess similar activities .

Organic Synthesis

2-Bromo-1-(2-methyl-6-phenylpyridin-3-yl)ethanone hydrobromide can serve as an intermediate in the synthesis of more complex molecules. Its bromine atom makes it a suitable candidate for nucleophilic substitution reactions.

Synthesis Pathway Example
A notable synthesis pathway involves using this compound to create novel pyridine-containing ligands, which are essential in coordination chemistry and catalysis. The presence of the bromo group facilitates further functionalization, allowing for diverse chemical transformations .

Material Science

The compound’s unique structure may lend itself to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Research Findings
Studies have shown that pyridine-based compounds can enhance the efficiency of OLEDs due to their electron transport properties. The incorporation of this compound into polymer matrices has been proposed as a method to improve device performance .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-methyl-6-phenylpyridin-3-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Bromoethanone Hydrobromides

(a) 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone Hydrobromide (CAS 1184916-68-4)
  • Structure : Contains a hydroxyl group at pyridine position 3 instead of methyl/phenyl substituents.
  • Molecular Formula: C₇H₇Br₂NO₂ (MW: 296.94 g/mol) vs. the target compound’s estimated formula C₁₄H₁₃Br₂NO (MW: ~377 g/mol).
(b) 2-Bromo-1-[6-(4-methylimidazol-1-yl)pyridin-3-yl]ethanone Hydrobromide
  • Structure : Features a 4-methylimidazole substituent at pyridine position 6.
  • Synthesis : Developed by SynChem, Inc., this compound highlights the role of imidazole in modulating electronic properties and bioactivity .

Heterocyclic Bromoethanone Derivatives

(a) 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone Hydrobromide (CAS 944450-78-6)
  • Structure : Replaces pyridine with a benzimidazole ring.
  • Physical Properties : Melting point 196–196.5°C, indicating strong crystal lattice interactions due to the planar benzimidazole moiety .
(b) 2-Bromo-1-(furan-2-yl)ethanone O-Chlorobenzyl Oxime Derivatives
  • Synthesis: Reacted with quinolones in DMF/NaHCO₃ to form antimicrobial agents. The furan ring’s electron-rich nature enhances reactivity in nucleophilic substitutions compared to pyridine-based systems .

Substituted Phenyl Bromoethanones

(a) 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone
  • Structure: A phenolic derivative with hydroxy and methoxy groups.
  • Properties : Lower molecular weight (C₉H₉BrO₄, MW: 261.07 g/mol) and polar substituents increase solubility in polar solvents but reduce membrane permeability compared to the target compound’s aromatic phenyl group .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₄H₁₃Br₂NO (est.) ~377 N/A 2-methyl, 6-phenylpyridin-3-yl
2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone HB C₇H₇Br₂NO₂ 296.94 N/A 3-hydroxypyridine
2-Bromo-1-(1-methyl-benzimidazol-5-yl)ethanone HB C₁₀H₉BrN₂O·HBr 334.00 196–196.5 1-methyl-benzimidazole

Key Research Findings

  • Protonation and Stability : Hydrobromide salts of heterocycles like pyridine and benzimidazole exhibit distinct protonation sites, influencing solubility and formulation stability .
  • Synthetic Flexibility: Bromoethanones serve as versatile intermediates for nucleophilic substitutions, with reactivity modulated by substituent electronics (e.g., electron-withdrawing phenyl vs. electron-donating furan) .

Biological Activity

2-Bromo-1-(2-methyl-6-phenylpyridin-3-yl)ethanone hydrobromide is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. With a molecular formula of C14H13Br2NO and a molecular weight of approximately 371.07 g/mol, this compound features both bromine and nitrogen atoms, which contribute to its reactivity and biological properties .

Synthesis

The synthesis of this compound typically involves multiple steps requiring precise control over reaction conditions to achieve high yields and purity. The compound can be synthesized through various methodologies, including the use of specific reagents and solvents conducive to the formation of the desired product .

Biological Activity

The biological activity of this compound is primarily explored through its interactions with biological macromolecules, such as proteins and nucleic acids. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including:

  • Antimicrobial Activity : Similar pyridine derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Certain derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several pyridine derivatives, including this compound. The results indicated that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that compounds structurally similar to this compound could inhibit the growth of cancer cell lines. The mechanism was attributed to the induction of apoptosis in treated cells, highlighting its potential as a lead compound for cancer therapy .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is beneficial. The following table summarizes some key structural analogs and their unique features:

Compound NameMolecular FormulaBiological Activity
2-Bromo-1-(2-fluoropyridin-3-yl)ethanone hydrobromideC14H13BrFNOAntimicrobial
5-Bromo-1-(2-methylpyridin-3-yl)ethanoneC14H13BrNOAnticancer
2-Bromo-N-(6-methylpyridin-3-yloxy)acetamideC12H14BrNEnzyme inhibition

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, leading to alterations in metabolic pathways that contribute to its observed biological effects . Molecular docking studies are being conducted to elucidate these interactions further.

Q & A

Q. Q1: What are the key synthetic routes for preparing 2-bromo-1-(2-methyl-6-phenylpyridin-3-yl)ethanone hydrobromide, and how do reaction conditions influence product purity?

A: The compound is typically synthesized via bromination of the parent ethanone derivative. A general procedure involves dissolving substituted acetophenones in Et₂O, followed by bromine addition at 0°C, stirring at room temperature, and purification via crystallization . Key factors affecting purity include:

  • Solvent choice : Et₂O minimizes side reactions compared to polar solvents.
  • Temperature control : Low temperatures reduce over-bromination.
  • Workup : Quenching with NaHCO₃ and drying over Na₂SO₄ are critical to remove acidic impurities .
    Data Table :
ParameterOptimal ConditionDeviation Impact
Temperature0°C → RT>RT → Byproduct formation
SolventEt₂OPolar solvents → Hydrolysis
QuenchingSaturated NaHCO₃Incomplete neutralization → Impurities

Q. Q2: What spectroscopic techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

A:

  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as a solvent; aromatic protons (δ 8.46–8.71 ppm) and carbonyl carbons (δ ~186 ppm) are diagnostic .
  • IR : Confirm the carbonyl stretch (1655 cm⁻¹) and NH/OH bands (3019 cm⁻¹) .
  • Elemental Analysis : Validate purity (e.g., C: 33.87% vs. Calculated 34.00% ).
    Contradiction Resolution :
  • If NMR and IR data conflict (e.g., unexpected NH bands), verify sample hydration or degradation via TGA/DSC .

Advanced Research Questions

Q. Q3: How do electronic effects of substituents (e.g., methyl, phenyl) on the pyridine ring influence the reactivity of this compound in nucleophilic substitution reactions?

A: The 2-methyl and 6-phenyl groups sterically hinder the pyridine ring, reducing nucleophilic attack at the 3-position. However, the electron-withdrawing bromoethanone moiety activates the carbonyl carbon for nucleophilic substitution (e.g., with amines or thiols) . Methodological Insight :

  • Use DFT calculations to map electrostatic potential surfaces, identifying reactive sites .
  • Compare reaction rates with analogs (e.g., 5-Bromo-2-methylpyridine) to isolate steric/electronic contributions .

Q. Q4: How can researchers address discrepancies in reported melting points or stability data across studies?

A: Discrepancies often arise from:

  • Polymorphism : Recrystallize from ethanol vs. acetonitrile to isolate stable forms .
  • Hydration : Store samples under inert atmosphere (2–8°C) to prevent hydrate formation .
  • Analytical calibration : Use differential scanning calorimetry (DSC) with standardized heating rates (e.g., 10°C/min) .
    Case Study :
    A reported mp range of 78–82°C vs. 157–160°C for related bromopyridines highlights hydration effects.

Q. Q5: What strategies mitigate organic degradation during long-term stability studies, particularly for applications in wastewater or environmental matrices?

A:

  • Temperature control : Continuous cooling (4°C) slows degradation of labile organic groups (e.g., hydrobromide salts) .
  • Matrix stabilization : Add radical scavengers (e.g., BHT) to inhibit oxidative breakdown .
  • Real-time monitoring : Use hyperspectral imaging (HSI) to track degradation pathways without physical sampling .

Q. Q6: How can computational tools (e.g., molecular dynamics) predict the compound’s behavior in biological or catalytic systems?

A:

  • Docking studies : Use Discovery Studio to model interactions with biological targets (e.g., enzymes) via the bromoethanone moiety’s electrophilic sites .
  • MD simulations : Simulate solvent effects (e.g., water vs. DMSO) on conformational stability .
    Validation : Compare predicted logP values with experimental HPLC retention times to refine force fields .

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